N-(4-ethoxyphenyl)thiolan-3-amine

Description

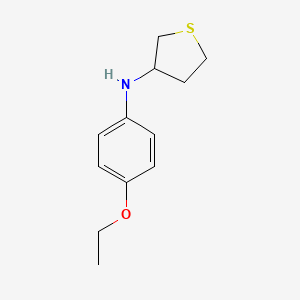

N-(4-ethoxyphenyl)thiolan-3-amine is a sulfur-containing amine derivative characterized by a thiolane (tetrahydrothiophene) ring substituted with an amine group at the 3-position. The aryl group attached to the amine is a 4-ethoxyphenyl moiety, where an ethoxy (-OCH₂CH₃) substituent is para to the amine linkage.

Properties

Molecular Formula |

C12H17NOS |

|---|---|

Molecular Weight |

223.34 g/mol |

IUPAC Name |

N-(4-ethoxyphenyl)thiolan-3-amine |

InChI |

InChI=1S/C12H17NOS/c1-2-14-12-5-3-10(4-6-12)13-11-7-8-15-9-11/h3-6,11,13H,2,7-9H2,1H3 |

InChI Key |

DKNCLFBVBPUGJO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CCSC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)thiolan-3-amine typically involves the reaction of 4-ethoxyaniline with thiolane-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: The ethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amine or thiol derivatives.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-ethoxyphenyl)thiolan-3-amine is an organic compound with the molecular formula . It features an ethoxy group attached to a phenyl ring, which is further linked to a thiolan-3-amine structure. The molecular weight of this compound is approximately 223.34 g/mol. The ethoxy group enhances its solubility in organic solvents, making it suitable for applications in chemical synthesis and biological research.

As a Building Block in Chemical Synthesis

This compound serves as a building block for synthesizing more complex molecules. It can undergo various chemical reactions.

Reactions of this compound

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Hydrogen peroxide, Potassium permanganate |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Alkyl halides, Acyl chlorides |

Potential Biological Activities

This compound is investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. Its unique structural features allow it to effectively bind with certain enzymes or receptors, potentially influencing metabolic pathways or signaling mechanisms. This interaction profile emphasizes its significance in drug discovery and development.

Interaction Studies

Interaction studies of this compound focus on its binding affinity with various biological targets. Initial findings suggest that its unique structural features allow it to effectively bind with certain enzymes or receptors, potentially influencing metabolic pathways or signaling mechanisms.

Structural Analogs

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| N-(2-methoxyphenyl)thiolan-3-amine | Thiolane ring with a methoxy-substituted phenyl | Potential antimicrobial activity |

| N-(4-bromo-3-methoxyphenyl)thiolan-3-amine | Thiolane structure with bromine and methoxy groups | Investigated for biological activity |

| N-(2-ethoxyphenyl)thiolan-3-amine | Ethoxy group attached to a thiolane structure | Enhanced solubility in organic solvents |

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Structural Modifications in Related Compounds

The following table summarizes key structural and physicochemical differences between N-(4-ethoxyphenyl)thiolan-3-amine and its analogs:

Key Observations :

- Electronic Effects : The ethoxy group in this compound is electron-donating, which contrasts with electron-withdrawing groups (e.g., -F, -Cl) in halogenated analogs. This may influence receptor binding or metabolic stability .

- Steric Considerations : The benzyl-methyl analog (C₁₂H₁₇NS) introduces greater steric hindrance, which could reduce binding affinity in certain targets .

Divergent Derivatives: Thiazol-amine Compounds

- Structural Complexity : Thiazole rings introduce aromaticity and rigidity, contrasting with the flexible thiolane ring in the target compound. This may enhance target selectivity but reduce metabolic flexibility .

- Bioactivity : Nitro and trifluoromethoxy groups in thiazol-amines are associated with antimicrobial and anticancer activities, suggesting that ethoxy-substituted thiolan-amines could be optimized for similar applications .

Biological Activity

N-(4-ethoxyphenyl)thiolan-3-amine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer, antimicrobial, and other pharmacological properties based on various research findings.

Chemical Structure and Properties

This compound features a thiolane ring, which contributes to its unique biological activity. The presence of the ethoxy group on the phenyl ring enhances its solubility and reactivity, potentially influencing its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of 1,2,4-triazole-thiols have shown promising results against various cancer cell lines. These compounds often work by inducing apoptosis or inhibiting cell migration and proliferation.

| Compound | Cell Line Tested | EC50 (nM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 182 | Induces apoptosis |

| Compound B | MCF7 | 24 | Inhibits cell migration |

Studies have demonstrated that certain derivatives can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects during chemotherapy .

Antimicrobial Activity

The antimicrobial potential of this compound and its analogs has also been explored. Compounds containing thiolane structures often exhibit antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or interfere with metabolic processes.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 250 µg/mL | Bactericidal |

| Escherichia coli | 500 µg/mL | Bacteriostatic |

In vitro studies have shown that certain derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for treating infections .

Case Studies and Research Findings

- Case Study on Anticancer Efficacy : A study evaluated several thiol derivatives against human cancer cell lines. This compound was found to have a significant inhibitory effect on the proliferation of breast cancer cells (MCF7), with an EC50 value indicating potent activity.

- Antimicrobial Testing : Another study tested various thiol compounds against common pathogens. The results showed that this compound exhibited strong antimicrobial properties, particularly against Staphylococcus aureus, suggesting its potential as an antibacterial agent in clinical settings.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-ethoxyphenyl)thiolan-3-amine, and how can intermediates be characterized?

- Methodology : A multi-step synthesis involving coupling reactions and protective group strategies is typical. For example, ethoxyphenyl-containing intermediates (e.g., acetamides) are synthesized via nucleophilic substitution or amidation, followed by cyclization to form the thiolane ring. Key steps include:

- Use of trifluoroacetic acid (TFA) for deprotection of trityl groups .

- Characterization via -NMR to confirm regioselectivity and purity (e.g., δ 1.35–1.40 ppm for ethoxy CH, δ 4.00–4.05 ppm for OCH) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical. Key steps:

- Data collection at 293 K using Mo-Kα radiation (λ = 0.71073 Å).

- Refinement of anisotropic displacement parameters for non-H atoms, with H-atoms placed geometrically .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

- Methodology : Apply graph-set analysis (e.g., Etter’s rules) to categorize H-bond motifs (e.g., , ) .

- Case Study : For analogous compounds, intermolecular H-bonds often form rings between amine and ethoxy groups, stabilizing layered packing . Use Mercury or OLEX2 to visualize Hirshfeld surfaces .

Q. What strategies address discrepancies between computational and experimental spectroscopic data for this compound?

- Methodology :

- Computational : Optimize geometry using DFT (B3LYP/6-31G**) and calculate NMR chemical shifts with GIAO approximation.

- Experimental : Acquire -NMR in deuterated DMSO to compare with calculated shifts (e.g., C=O at ~170 ppm vs. predicted 168–172 ppm) .

Q. How can structure-activity relationships (SARs) guide the design of derivatives with enhanced biological activity?

- Methodology :

- Synthesize analogs with modified substituents (e.g., halogenation at the phenyl ring or thiolane ring expansion).

- Test anti-proliferative activity using MTT assays (IC values) and correlate with steric/electronic parameters (Hammett σ, logP) .

Data Contradiction Analysis

Q. How should researchers resolve conflicting crystallographic data for polymorphs of this compound?

- Approach :

- Compare unit cell parameters (e.g., orthorhombic vs. monoclinic systems) and space groups (e.g., P2/c vs. C2/c) across studies .

- Use differential scanning calorimetry (DSC) to identify enantiotropic or monotropic transitions between polymorphs .

Q. Why might NMR spectra of this compound vary between research groups?

- Root Causes :

- Solvent Effects : Chemical shifts in CDCl vs. DMSO-d (e.g., amine protons at δ 5.2 ppm in DMSO vs. δ 4.8 ppm in CDCl) .

- Tautomerism : Thiolan-3-amine may exhibit ring-chair vs. ring-twist conformers, altering coupling constants (e.g., = 6–8 Hz) .

Methodological Resources

- Crystallography : SHELXL-2018 for refinement ; ORTEP-3 for thermal ellipsoid plots .

- Spectroscopy : PubChem (https://pubchem.ncbi.nlm.nih.gov ) for reference -NMR data .

- Synthesis : Protocols for trityl protection/deprotection , Pd-catalyzed cross-coupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.